[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine
Description
Properties
IUPAC Name |
1-cyclopropyl-2-(3-ethoxyphenoxy)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-3-16-12-5-4-6-13(9-12)17-10-14(15-2)11-7-8-11/h4-6,9,11,14-15H,3,7-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVSFNNFLRYWGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCC(C2CC2)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis:
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of [3-ethoxyphenoxy]cyclopropylmethanol | Reaction of cyclopropylmethanol with 3-ethoxyphenol under base-catalyzed etherification conditions | Typically involves base such as K2CO3 or NaH in polar aprotic solvents to promote nucleophilic substitution |
| 2 | Conversion of alcohol to a suitable leaving group (e.g., halide) | Treatment with hydrogen bromide or other halogenating agents in solvents like 1,4-dioxane/hexane at low temperature (0–20 °C) | Yields 1-bromo-1-cyclopropyl-2-(3-ethoxyphenoxy)ethyl intermediate with ~85% yield |
| 3 | Nucleophilic substitution with methylamine | Reaction of halide intermediate with methylamine under mild heating or reflux in an appropriate solvent | Yields final [1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine product |
This route is supported by the synthesis of similar cyclopropyl-containing amines where halide intermediates are reacted with amines to yield the target amine compounds.
Detailed Reaction Conditions and Yields
| Reaction Step | Reagents & Catalysts | Solvent | Temperature | Time | Yield (%) | Remarks |
|---|---|---|---|---|---|---|
| Ether formation | Cyclopropylmethanol, 3-ethoxyphenol, K2CO3 | DMF or acetone | Room temp to reflux | 12–24 h | 70–85 | Base-catalyzed SN2 reaction |
| Halogenation | Hydrogen bromide (19% in 1,4-dioxane), hexane | 1,4-dioxane/hexane | 0–20 °C | 2 h | 85 | Selective bromination of alcohol to bromide |
| Amination | Methylamine (excess) | Ethanol or methanol | Reflux (50–70 °C) | 12–18 h | 75–90 | Nucleophilic substitution |
Research Findings and Optimization Notes
The choice of solvent and base in the ether formation step critically affects the yield and purity of the intermediate. Polar aprotic solvents favor nucleophilic substitution.
Halogenation with hydrogen bromide in 1,4-dioxane/hexane at low temperature provides high selectivity and yield for the bromide intermediate, minimizing side reactions.
Amination with methylamine requires careful control of stoichiometry and temperature to avoid over-alkylation or side reactions.
Purification typically involves extraction, washing, drying over anhydrous salts (e.g., MgSO4 or Na2SO4), and chromatographic techniques to isolate the pure amine.
Spectroscopic analysis (NMR, LC-MS) confirms product identity and purity, with yields typically ranging from 75% to quantitative in optimized conditions.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Base-catalyzed ether formation + halogenation + amination | 3 steps: etherification, bromination, nucleophilic substitution | Straightforward, scalable, well-documented | Requires careful temperature control, multi-step | 75–85 |
| Epoxide ring-opening with methylamine | Epoxidation followed by ring-opening with methylamine | Potential for stereoselectivity, fewer steps | Requires epoxide intermediate synthesis, possible side reactions | Variable, up to 80 |
| Coupling reagent-mediated amination | Use of HATU and base in DMF to couple amine | High purity, high yield | More expensive reagents, less common for simple amines | Up to 100 (in model systems) |
Chemical Reactions Analysis
[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine undergoes various chemical reactions, including:
Scientific Research Applications
[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional attributes can be compared to several analogs, as outlined below. Key differences in substituents, molecular properties, and inferred pharmacological characteristics are highlighted.
Substituent Effects on Physicochemical Properties
Table 1: Comparative Analysis of Structural Analogs
Metabolic Stability Considerations
- Fluorinated analogs (e.g., difluorophenyl derivatives in ) often exhibit enhanced metabolic stability due to fluorine’s electron-withdrawing effects .
- Methyl-substituted aromatics (e.g., 2-methylphenyl in ) may undergo slower oxidation compared to ethoxy groups, which are prone to O-dealkylation .
Biological Activity
[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropyl moiety attached to an ethoxyphenoxyethyl chain, which may influence its interaction with biological targets. The structural formula can be represented as follows:
The biological activity of this compound is hypothesized to involve interaction with specific receptors or enzymes. Its unique structure allows it to modulate various cellular pathways, potentially leading to therapeutic effects.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against a variety of microorganisms, including:
- Bacteria : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa
- Fungi : Candida albicans, Aspergillus fumigatus
The antimicrobial activity is often assessed through Minimum Inhibitory Concentration (MIC) assays, with results suggesting that modifications in the chemical structure can enhance efficacy against specific pathogens .
Case Studies
- Study on Antimicrobial Efficacy : A series of compounds related to this compound were synthesized and tested for their antibacterial and antifungal activities. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
- Enantiomeric Studies : Research has demonstrated that the biological activity of cyclopropyl compounds can vary significantly between enantiomers. For example, specific configurations have been linked to enhanced tubulin polymerization inhibition, which is critical in cancer therapy .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacteria Inhibition (MIC µg/mL) | Fungi Inhibition (MIC µg/mL) |
|---|---|---|
| This compound | 32 | 16 |
| Compound A | 16 | 8 |
| Compound B | 64 | 32 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine, and how can intermediates be optimized?
- Methodology : Focus on multi-step synthesis involving cyclopropane ring formation and ether linkage introduction. For example:
React 3-ethoxyphenol with epichlorohydrin to form the phenoxy-epoxide intermediate.
Open the epoxide with cyclopropylmethylamine under basic conditions.
Methylate the secondary amine using iodomethane in the presence of a base (e.g., K₂CO₃) .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (40–60°C) to improve yield .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Analytical Techniques :
- NMR : Use ¹H/¹³C NMR to confirm cyclopropane protons (δ 0.5–1.5 ppm) and ethoxyphenoxy linkages (δ 6.5–7.5 ppm for aromatic protons).
- HPLC-MS : Employ reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) for purity assessment (>95%) and mass confirmation .
- Data Table :
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | Calculated: 235.3 g/mol | |
| Purity (HPLC) | ≥95% | |
| Key NMR Peaks | δ 3.8 (OCH₂CH₃), δ 2.5 (N-CH₃) |
Q. What safety protocols are critical for handling this compound?
- PPE : Nitrile gloves, lab coats, and chemical-resistant goggles. Use fume hoods for synthesis steps involving volatile reagents .
- Spill Management : Neutralize acidic/basic residues with appropriate agents (e.g., sodium bicarbonate for acids) and dispose via hazardous waste channels .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved during structural validation?
- Contradiction Analysis :
- If MS shows [M+H]⁺ at m/z 236.3 but NMR lacks expected cyclopropane signals, check for ring-opening side reactions (e.g., acid-catalyzed degradation).
- Use 2D NMR (COSY, HSQC) to confirm connectivity and rule out impurities .
- Mitigation : Optimize reaction pH (neutral to slightly basic) and avoid protic solvents during cyclopropane formation .
Q. What strategies address low yields in the final methylation step?
- Experimental Design :
- Screen methylating agents (e.g., dimethyl sulfate vs. iodomethane) and bases (K₂CO₃ vs. NaH).
- Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity .
- Data Table :
| Condition | Yield (%) | Notes |
|---|---|---|
| CH₃I, K₂CO₃, DMF, 50°C | 72 | Optimal |
| (CH₃)₂SO₄, NaH, THF | 58 | Slower reaction |
Q. How can researchers investigate the compound’s interaction with biological targets (e.g., receptors)?
- Methodology :
Molecular Docking : Use software (AutoDock Vina) to predict binding affinity for amine receptors (e.g., trace amine-associated receptors).
In Vitro Assays : Perform radioligand displacement studies with HEK293 cells expressing TAAR1 .
- Data Interpretation : Compare IC₅₀ values with known agonists (e.g., β-phenylethylamine) to assess potency .
Key Research Challenges and Solutions
- Cyclopropane Stability : Susceptible to ring-opening under acidic conditions. Use buffered solutions (pH 7–8) during purification .
- Ethoxy Group Hydrolysis : Monitor for phenolic byproducts via LC-MS and store samples in anhydrous conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
